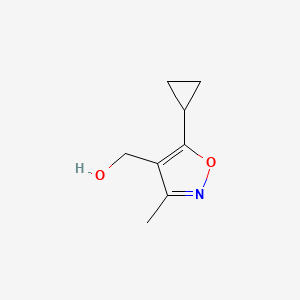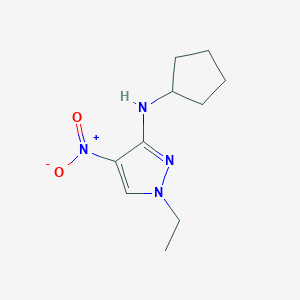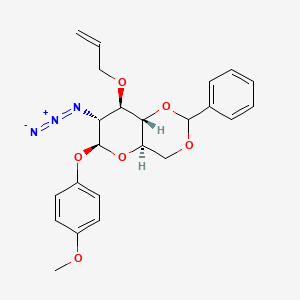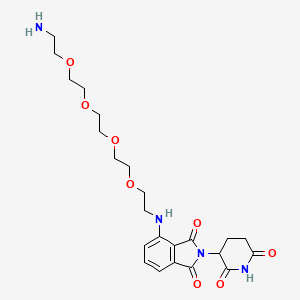![molecular formula C7H11ClO2S B2882845 {3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride CAS No. 2287321-66-6](/img/structure/B2882845.png)
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-methylbicyclo[111]pentan-1-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClO2S It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride typically involves the reaction of (3-Methyl-1-bicyclo[1.1.1]pentanyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanol+Methanesulfonyl chloride→(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfonic acid derivatives.
Oxidation: Oxidative conditions can convert the sulfonyl chloride group to sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Nucleophilic substitution: Produces sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Yields sulfonamides or sulfonic acids.
Oxidation: Forms sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is used as a reagent for introducing the bicyclo[1.1.1]pentane moiety into target molecules. This can enhance the rigidity and three-dimensionality of the resulting compounds, which is valuable in the design of pharmaceuticals and materials.
Biology and Medicine
The compound’s unique structure makes it a potential candidate for drug development. Its rigid bicyclo[1.1.1]pentane core can serve as a bioisostere for phenyl rings, potentially improving the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block.
Wirkmechanismus
The mechanism of action of {3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride depends on the specific application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the bicyclo[1.1.1]pentane core can interact with molecular targets, potentially altering their function or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanol: The precursor to the sulfonyl chloride derivative.
Bicyclo[1.1.1]pentane derivatives: Other derivatives with different functional groups attached to the bicyclo[1.1.1]pentane core.
Uniqueness
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is unique due to its combination of the bicyclo[1.1.1]pentane core and the reactive sulfonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
IUPAC Name |
(3-methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c1-6-2-7(3-6,4-6)5-11(8,9)10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZLCOSYIRKOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2882768.png)

![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2882770.png)
![ethyl 1-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetyl)piperidine-3-carboxylate](/img/structure/B2882771.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2882772.png)






![2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone](/img/structure/B2882785.png)
